

Technical Guide: Structure, Synthesis, and Bioanalytical Application of Monoethyl-d5 Fumarate

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Compound of Interest

Compound Name: *Fumaric Acid Monoethyl-d5 Ester*

CAS No.: 1266398-64-4

Cat. No.: B1147498

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Executive Summary

Monoethyl-d5 fumarate (MEF-d5) is the deuterated analog of Monoethyl fumarate (MEF), a pharmacologically active component of the psoriasis drug Fumaderm® (which contains dimethyl fumarate alongside calcium, magnesium, and zinc salts of monoethyl fumarate).

In drug development and clinical pharmacology, MEF-d5 serves as the Internal Standard (IS) of choice for the quantitative analysis of MEF in biological matrices (plasma/serum) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its deuterated ethyl group (

) provides a +5 Da mass shift, ensuring distinct detection from the analyte while maintaining identical chromatographic behavior and extraction recovery, thereby compensating for matrix effects and ionization suppression.

Physicochemical Characterization

Chemical Identity

MEF-d5 is the mono-ester of fumaric acid formed with fully deuterated ethanol (

-ethanol or

-ethanol). It retains the trans-isomer configuration essential for its biological relevance.

Property	Data
Chemical Name	Monoethyl-d5 fumarate
Synonyms	Fumaric acid monoethyl ester-d5; (E)-But-2-enedioic acid ethyl-d5 ester
CAS Number	2459-05-4 (Unlabeled parent); Specific d5 CAS not widely indexed
Molecular Formula	
Molecular Weight	149.16 g/mol (Calculated)
Unlabeled MW	144.13 g/mol
Mass Shift	+5.03 Da
Appearance	White to off-white crystalline solid
Solubility	Soluble in Methanol, DMSO, Acetonitrile; sparingly soluble in water
pKa	~3.0 (Carboxylic acid group)

Structural Representation

The molecule consists of a fumaric acid backbone where one carboxylic acid proton is replaced by a deuterated ethyl group (

).

SMILES (Isomeric):[2H]C([2H])([2H])C([2H])([2H])OC(=O)/C=C/C(=O)O InChI Key: (Analogous to unlabeled) XLYMOEINVGRTX-ONEGZZNKSA-N (with isotope layer)

Synthesis and Manufacturing

The synthesis of Monoethyl-d5 fumarate requires high isotopic purity (>99% D) to prevent "cross-talk" (isotopic interference) with the unlabeled analyte in mass spectrometry.

Synthetic Route: Maleic Anhydride Ring Opening

The most robust industrial synthesis involves the alcoholysis of maleic anhydride with deuterated ethanol, followed by acid-catalyzed isomerization. This method avoids the formation of the diester byproduct common in direct esterification of fumaric acid.

- Step 1: Alcoholysis: Maleic anhydride reacts with Ethanol-d5 () to form Monoethyl-d5 Maleate. This reaction is spontaneous and exothermic.
- Step 2: Isomerization: The cis-maleate is isomerized to the thermodynamically stable trans-fumarate using a catalyst (e.g., Thionyl chloride () or Aluminum chloride ()) under reflux.

Visualization of Synthesis Pathway

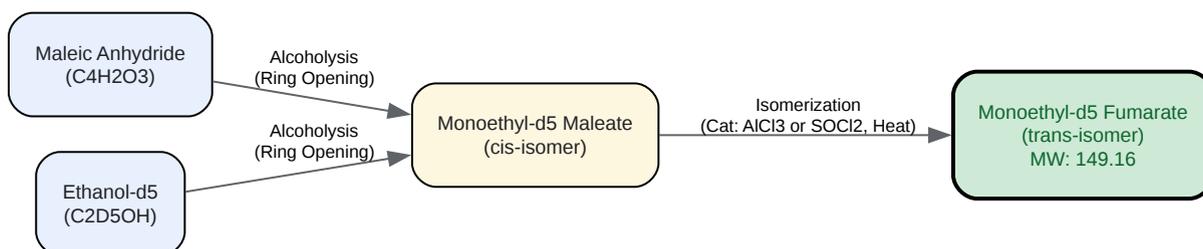


Fig 1: Synthetic pathway for Monoethyl-d5 Fumarate via Maleic Anhydride.

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Bioanalytical Application (LC-MS/MS)

In clinical pharmacokinetics, MEF-d5 is utilized to quantify MEF levels in patient plasma, particularly for monitoring adherence or metabolism of Fumaderm®.

Method Principle

- Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Ionization Mode: Negative Electrospray Ionization (ESI-). Fumarates are carboxylic acids and ionize best by deprotonation
- Internal Standard Role: MEF-d5 is spiked into samples at a fixed concentration. The ratio of the Analyte Peak Area to the IS Peak Area is used for quantification.

Mass Spectrometry Transitions (MRM)

The following Multiple Reaction Monitoring (MRM) transitions are typical for this assay. The fragmentation usually involves the loss of

(44 Da).

Compound	Precursor Ion	Product Ion	Fragmentation Mechanism
Monoethyl Fumarate (Analyte)	143.0	99.0	Loss of
Monoethyl-d5 Fumarate (IS)	148.0	104.0	Loss of (Retains -ethyl)

Sample Preparation Protocol

To ensure data integrity, a Protein Precipitation (PPT) or Solid Phase Extraction (SPE) method is recommended to remove plasma proteins while retaining the polar fumarate esters.

- Aliquot: Transfer 50 µL of human plasma to a 96-well plate.
- IS Spike: Add 20 µL of MEF-d5 working solution (e.g., 500 ng/mL in acetonitrile).
- Precipitation: Add 200 µL of ice-cold Acetonitrile (0.1% Formic Acid).
- Vortex/Centrifuge: Vortex for 5 min; Centrifuge at 4000 rpm for 10 min at 4°C.
- Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.

Bioanalytical Workflow Diagram

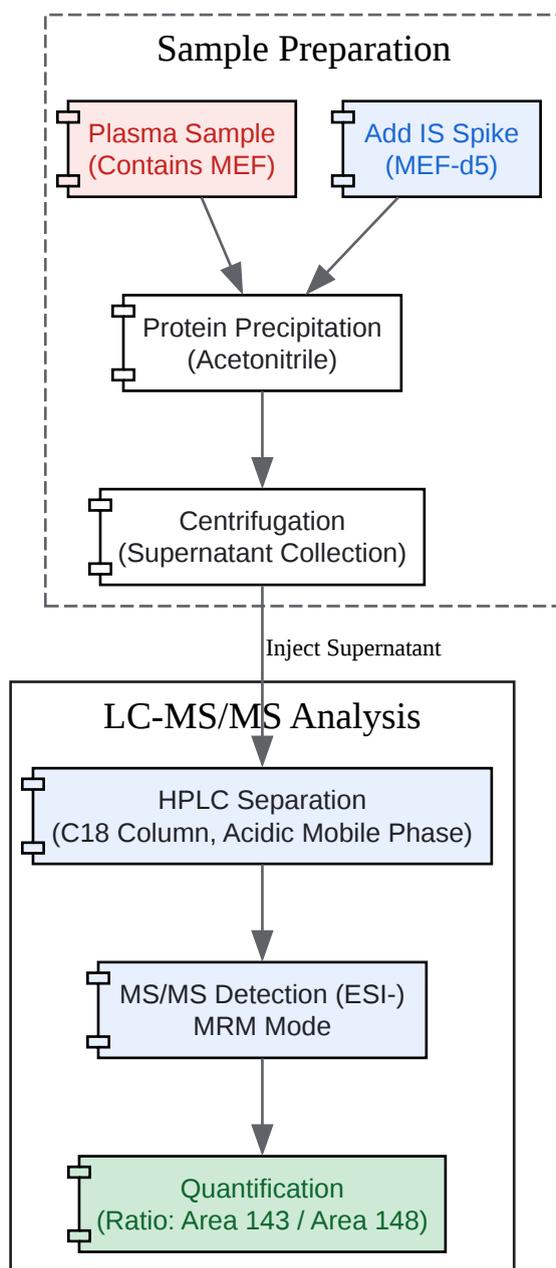


Fig 2: LC-MS/MS Workflow for MEF Quantification using MEF-d5 IS.

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Scientific Integrity & Quality Control

- Isotopic Purity: The IS must have an isotopic enrichment of

deuterium to ensure no contribution to the analyte signal (m/z 143). Even a small percentage of

species in the IS will cause false positives in the analyte channel.

- **Stability:** Monoethyl fumarate is prone to hydrolysis (converting to fumaric acid) in plasma. Samples must be processed on ice, and the addition of esterase inhibitors (e.g., sodium fluoride) during blood collection is often required. MEF-d5 undergoes the same hydrolysis rate, making it an excellent tracker for stability during processing.

References

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